molecular formula C21H34O3 B1664178 Tetrahydrodeoxycorticosterone CAS No. 567-02-2

Tetrahydrodeoxycorticosterone

Cat. No. B1664178
CAS RN: 567-02-2
M. Wt: 334.5 g/mol
InChI Key: CYKYBWRSLLXBOW-GDYGHMJCSA-N
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Description

Tetrahydrodeoxycorticosterone (THDOC) is an endogenous neurosteroid . It is also referred to as allotetrahydrocorticosterone . It is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .


Synthesis Analysis

The synthesis of THDOC involves the adrenal hormone deoxycorticosterone. Two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase, are involved in the synthesis .


Molecular Structure Analysis

The molecular formula of THDOC is C21H34O3 . It has an average mass of 334.493 Da and a monoisotopic mass of 334.250793 Da .


Chemical Reactions Analysis

THDOC is a potent positive allosteric modulator of the GABA A receptor . It has sedative, anxiolytic, and anticonvulsant effects . Changes in the normal levels of this steroid, particularly during pregnancy and menstruation, may be involved in some types of epilepsy and premenstrual syndrome, as well as stress, anxiety, and depression .


Physical And Chemical Properties Analysis

The physical and chemical properties of THDOC include a molecular formula of C21H34O3, an average mass of 334.493 Da, and a monoisotopic mass of 334.250793 Da .

Scientific Research Applications

Neurophysiological Effects

  • Influence on Pre-Sympathetic Neurones : THDOC modulates "pre-sympathetic" neurones in the hypothalamic paraventricular nucleus, impacting neuronal activity and stress responses (Womack, Pyner, & Barrett-Jolley, 2006).
  • Modulation of GABA-Activated Currents : THDOC exhibits dose-dependent effects on GABA-activated Cl- currents in rat hypothalamic neurons, influencing neuronal excitability (Wetzel et al., 1999).

Behavioral and Pharmacological Insights

  • GABA-Receptor Complex Modulation : THDOC acts as a modulator of the GABA receptor complex, impacting behavioral responses such as anxiolytic actions (Deutsch & Mastropaolo, 1993).
  • Anesthetic and Hypnotic Actions : Certain metabolites of THDOC are linked to anesthetic and hypnotic actions, as they modulate the GABA receptor-chloride ion channel complex (Majewska et al., 1986).

Developmental Neuroscience

  • Impact on Developmental Neurobiology : THDOC affects GABAA receptor-mediated inhibitory postsynaptic currents in rat hippocampal and cerebellar slices, suggesting a role in neurodevelopment (Cooper, Johnston, & Edwards, 1999).

Oncological Implications

  • Colorectal Cancer Marker : THDOC, through its conversion to pregnanolone by Eubacterium lentum, is linked to colorectal cancer, with implications for diagnosis and understanding pathogenesis (Bokkenheuser et al., 1983).

Mental Health Research

  • Relevance in Mental Disorders : Fluctuations in THDOC levels are implicated in disorders like major depression, anxiety, and schizophrenia, suggesting potential therapeutic applications (Pisu & Serra, 2004).

Endocrine and Neurosteroid Interaction

  • Progesterone Receptor-Mediated Effects : THDOC can regulate gene expression via progesterone receptors, indicating its dual role in neurotransmitter modulation and gene expression (Rupprecht et al., 1993).

Pediatric Neurology

  • Potential in Treating Infantile Spasms : The therapeutic activity of THDOC and related neurosteroids in infantile spasms suggests new nonhormonal treatment approaches for developmental epilepsies (Rogawski & Reddy, 2002).

GABA Receptor Interaction

  • Antagonistic GABAergic Activity : Metabolism of THDOC may produce antagonistic activity at GABAA receptors, revealing its complex interaction with neurotransmitter systems (Penland & Morrow, 2004).

Biochemical Transformations

  • Biochemical Pathways : Research on the C-21 dehydroxylation of THDOC by Eubacterium lentum provides insights into its biochemical transformations and potential implications in various physiological processes (Holland & Riemland, 1984).

Neuroendocrinology

  • Gene Expression in Neuroendocrinology : THDOC affects gene expression related to myelin basic protein in oligodendrocytes and glial fibrillary acidic protein in astrocytes, highlighting its role in neuroendocrinological processes (Melcangi et al., 1997).

Future Directions

Research is ongoing to deepen our understanding of the roles of hormonal and non-hormonal components and mediators of this psychiatric disorder . THDOC is among the most important neurosteroids of pharmacological interest . It is believed that the non-genomic, and rapid actions of neurosteroids like THDOC play a significant role in the GABA A-receptor function and shift in mood and memory function .

properties

IUPAC Name

2-hydroxy-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYBWRSLLXBOW-GDYGHMJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017258
Record name 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahydrodeoxycorticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tetrahydrodeoxycorticosterone

CAS RN

567-02-2, 567-03-3
Record name Allotetrahydrodeoxycorticosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3alpha,21-Dihydroxy-5alpha-pregnan-20-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,21-dihydroxy-5α-pregnan-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Tetrahydrodeoxycorticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,760
Citations
VK Patchev, A Montkowski, D Rouskova… - The Journal of …, 1997 - Am Soc Clin Investig
Stressful experience during early brain development has been shown to produce profound alterations in several mechanisms of adaptation, while several signs of behavioral and …
Number of citations: 155 www.jci.org
A Ströhle, A Pasini, E Romeo, B Hermann… - Journal of Psychiatric …, 2000 - Elsevier
There is evidence for a differential alteration in the concentrations of 3α-reduced neuroactive steroids in major depression. Because it has been suggested that fluoxetine may shift the …
Number of citations: 107 www.sciencedirect.com
D Eser, F Di Michele, P Zwanzger, A Pasini… - …, 2005 - nature.com
3α-reduced neuroactive steroids such as 3α, 5α-tetrahydroprogesterone (3α, 5α-THP) and 3α, 5α-tetrahydrodeoxycorticosterone (3α, 5α-THDOC) are potent positive allosteric …
Number of citations: 52 www.nature.com
A Teschemacher, ML Zeise, F Holsboer… - Journal of …, 1995 - Wiley Online Library
The neuroactive steroid 5α‐pregnane‐3α,21‐diol‐20‐one (5α‐tetrahydrodeoxycorticosterone; 5α‐THDOC) has been shown to potentiate GABA‐induced chloride currents in cell …
Number of citations: 30 onlinelibrary.wiley.com
M Kavaliers - Psychopharmacology, 1988 - Springer
The effects of intraperitoneal administrations of the deoxycorticosterone metabolite, 5α-pregnane-, 21 diol-20-one (3α, 5α-tetrahydrodeoxycorticosterone; α-THDOC) on the responses to …
Number of citations: 57 link.springer.com
VD Bokkenheuser, J Winter, P Dehazyz… - Journal of Steroid …, 1976 - Elsevier
Incubation of deoxycorticosterone (DOC) with human fecal flora results in the formation of a variety of products depending on the experimental conditions. Fecal flora, diluted 101 to 107, …
Number of citations: 49 www.sciencedirect.com
MD Womack, S Pyner… - British journal of …, 2006 - Wiley Online Library
Background and Purpose: α‐tetrahydrodeoxycorticosterone (THDOC) is an endogenous neuroactive steroid which increases in plasma and brain concentration during stress. It has …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
P Zwanzger, D Eser, E Romeo, F di Michele… - …, 2009 - Elsevier
There is evidence that gamma-amino-butyric acid type A (GABA A )-receptor modulating neuroactive steroids play a role in the pathophysiology of panic disorder. Antidepressant …
Number of citations: 9 www.sciencedirect.com
W Sutanto, G Handelmann, F de Bree… - Journal of …, 1989 - Wiley Online Library
In vitro assays using crude synaptosomal membrane preparations from the cortex and cytosolic fraction of hippocampus have shown that in the brain, steroids can bind to the …
Number of citations: 38 onlinelibrary.wiley.com
CHR Wetzel, H Vedder, F Holsboer… - British journal of …, 1999 - ncbi.nlm.nih.gov
… The endogenous neuroactive steroid 5α-pregnane-3α, 21-diol, 20-one (tetrahydrodeoxycorticosterone, THDOC) was shown to activate the progesterone receptor in COS-1 cells following …
Number of citations: 24 www.ncbi.nlm.nih.gov

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